1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is a derivative of anthraquinone, characterized by the presence of amino and ethoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthraquinone core, followed by the introduction of amino groups at the 1,4,5,8 positions. The ethoxyphenoxy groups are then attached at the 2,7 positions through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and ethoxyphenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can affect the function of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of ethoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with different functional groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione is unique due to the specific arrangement of amino and ethoxyphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
88600-83-3 |
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Molecular Formula |
C30H28N4O6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O6/c1-3-37-15-7-5-9-17(11-15)39-21-13-19(31)23-25(27(21)33)30(36)26-24(29(23)35)20(32)14-22(28(26)34)40-18-10-6-8-16(12-18)38-4-2/h5-14H,3-4,31-34H2,1-2H3 |
InChI Key |
LFYQDXDHPDIETE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCC)N)N |
Origin of Product |
United States |
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